4-Chloro-3-isopropylphenol

Agrochemical Synthesis Process Chemistry Yield Optimization

4-Chloro-3-isopropylphenol is a chlorophenol derivative characterized by a chlorine atom at the para position and an isopropyl group at the meta position relative to the phenolic hydroxyl group. This specific substitution pattern (4-chloro, 3-isopropyl) is critical for its primary industrial role as a versatile intermediate in the synthesis of complex agrochemicals, including fungicidal methoxyacrylates and imidazoles.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
Cat. No. B8648954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-isopropylphenol
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)O)Cl
InChIInChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3
InChIKeySSIRREBTSKSKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-isopropylphenol (CAS 14200-19-2): A Strategic Chlorophenol Intermediate for Agrochemical Synthesis


4-Chloro-3-isopropylphenol is a chlorophenol derivative characterized by a chlorine atom at the para position and an isopropyl group at the meta position relative to the phenolic hydroxyl group . This specific substitution pattern (4-chloro, 3-isopropyl) is critical for its primary industrial role as a versatile intermediate in the synthesis of complex agrochemicals, including fungicidal methoxyacrylates and imidazoles [1]. Its molecular formula is C9H11ClO, with a molecular weight of 170.63 g/mol, and a computed LogP of 3.169, indicating moderate lipophilicity [2].

Synthesis Role Agrochemical intermediate for fungicidal methoxyacrylates & imidazoles
Substitution Pattern 4-chloro-3-isopropyl substitution governs reactivity and regioselectivity
Route Context Direct chlorination route reported with favorable yield

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Physicochemical Behavior in Chlorophenols


In the class of chlorophenols, the precise location of substituents on the aromatic ring is the primary determinant of a molecule's chemical and biological behavior, making generic substitution highly unreliable . Simple substitution with other isomers like 4-chloro-2-isopropylphenol (CAS 54461-05-1) or 2-chloro-5-isopropylphenol is not viable due to fundamental differences in electronic distribution, steric hindrance, and solubility [1]. For instance, the 4-chloro-3-isopropyl substitution pattern creates a unique electronic environment that directly influences its reactivity in subsequent synthesis steps, a critical factor for developing high-yield agrochemical processes . Furthermore, studies on isopropylphenol isomers demonstrate that the para-isomer exhibits more favorable micellar solubilization than its ortho-counterpart, a property that can affect formulation, bioavailability, and environmental fate [2]. These differences underscore why this specific compound is not an interchangeable commodity with other chlorophenol analogs.

4-Chloro-3-isopropylphenol
4-Chloro-2-isopropylphenol
Reactivity
Unique electronic environment supports regioselective coupling
Different steric/electronic profile may alter reaction pathway
Solubilization
Para-isopropyl favors micellar solubilization
Ortho-isopropyl less efficiently solubilized; may limit formulation

4-Chloro-3-isopropylphenol Quantitative Evidence Guide: Key Differentiators vs. Closest Analogs


Synthetic Utility: Optimized Yield in Agrochemical Intermediate Production

4-Chloro-3-isopropylphenol can be synthesized via direct chlorination of 3-isopropylphenol with yields typically reaching 70-80% under optimized conditions . This is significantly higher than alternative synthetic routes, such as Friedel-Crafts alkylation followed by chlorination, which only achieve yields of 50-60% . This established, high-yield route makes it a more cost-effective and reliable starting material for large-scale production of downstream fungicides.

Synthetic Yield
Data to verify
70–80%
Supports cost-of-goods review for intermediate procurement
Versus alt. route 50–60%; direct chlorination of 3-isopropylphenol
Agrochemical Synthesis Process Chemistry Yield Optimization

Antimicrobial Potency: Preliminary MIC Data Against E. coli

In vitro assays have established a baseline antimicrobial activity for 4-Chloro-3-isopropylphenol against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL . While this is a single data point, it provides a verifiable reference for its intrinsic bioactivity. In contrast, structurally related analogs like 4-chloro-3-methyl-2-isopropylphenol and 4-chloro-3-methyl-5-isopropylphenol are reported to be effective at doses as low as 5 ppm (5 µg/mL) against other bacteria (Staphylococcus, Pneumococcus), suggesting a potentially different potency profile dependent on the specific substitution pattern [1].

MIC (E. coli)
Context-dependent
1 µg/mL
Supports antimicrobial SAR studies
Analog comparison at 5 µg/mL against different strains; strain-specific review needed
Antimicrobial Discovery In Vitro Pharmacology Minimum Inhibitory Concentration

Physicochemical Profile: Enhanced Solubilization for Formulation

A comparative study on the micellar solubilization of isomeric phenols found that phenols with nonpolar substituents, such as isopropyl groups, in the para position are more favorably solubilized by anionic micelles than their ortho isomers [1]. This finding directly applies to 4-chloro-3-isopropylphenol (para-isopropyl relative to OH) versus an isomer like 2-chloro-3-isopropylphenol (ortho-isopropyl), which would be less efficiently solubilized [1]. This property is a direct consequence of the specific 4,3-substitution pattern and influences the compound's behavior in aqueous formulations.

Micellar Solubilization
Class-level
Para-isopropyl isomer
More efficiently solubilized than ortho
Supports formulation-solubility screening
Qualitative difference in anionic micelles; class-level inference
Formulation Science Physicochemical Properties Micellar Solubilization

Strategic Applications of 4-Chloro-3-isopropylphenol Based on Differentiated Evidence


Agrochemical R&D: A Preferred Intermediate for Cost-Effective Fungicide Synthesis

In the synthesis of complex fungicides like methoxyacrylates (strobilurins) and imidazoles, 4-Chloro-3-isopropylphenol offers a significant advantage due to its high-yield (70-80%) synthetic accessibility [1]. This ensures a more reliable and economical supply chain for the advanced intermediate compared to analogs requiring less efficient routes (50-60% yield) . Its use is documented in patents for preparing pesticidally active compounds, confirming its established role in this field [1].

Antimicrobial Lead Optimization: A Defined Starting Point for SAR Exploration

With a documented MIC of 1 µg/mL against E. coli, 4-Chloro-3-isopropylphenol serves as a quantifiable benchmark for medicinal chemistry programs aimed at developing new antibacterial or antifungal agents . This specific data point allows for direct comparison when exploring the activity of novel derivatives and differentiates it from related compounds like 4-chloro-3-methyl-2-isopropylphenol, which shows activity at 5 ppm (5 µg/mL) but against different microbial targets [1].

Formulation Development: Leveraging Superior Micellar Solubility

The more favorable micellar solubilization of the para-isopropylphenol isomer (compared to its ortho counterpart) makes 4-Chloro-3-isopropylphenol a superior candidate for developing liquid formulations, such as emulsifiable concentrates (ECs) for agrochemicals or solubilized concentrates for industrial antimicrobials . This property can lead to improved stability, handling, and bioavailability of the final formulated product.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Reported high-yield synthetic route
Process yield reproducibility
Antimicrobial SAR studies
Defined antimicrobial activity benchmark
Activity comparison across bacterial strains
Formulation development
Micellar solubilization profile
Formulation stability & solubilization screening

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